molecular formula C8H18 B7779917 2,4-Dimethylhexane CAS No. 116502-44-4

2,4-Dimethylhexane

Cat. No.: B7779917
CAS No.: 116502-44-4
M. Wt: 114.23 g/mol
InChI Key: HDGQICNBXPAKLR-UHFFFAOYSA-N
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Description

2,4-Dimethylhexane is an organic compound classified as a branched alkane. It has the molecular formula C8H18 and is one of the isomers of octane. This compound is characterized by its two methyl groups attached to the second and fourth carbon atoms of the hexane chain. It is a colorless liquid with a distinct odor and is commonly used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylhexane can be synthesized through the isomerization of n-octane. This process involves the rearrangement of the carbon atoms in n-octane to form the branched structure of this compound. The isomerization is typically carried out in a flowing-type microreactor under conditions of 573 K and 1.5 MPa, with a volumetric hydrogen to n-octane ratio of 400 .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. Catalysts such as zeolites are used to facilitate the isomerization reaction, ensuring high yield and selectivity. The reaction conditions are carefully controlled to optimize the conversion of n-octane to this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylhexane primarily undergoes reactions typical of alkanes, including combustion, halogenation, and cracking.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

As an alkane, 2,4-Dimethylhexane does not have specific molecular targets or pathways. Its primary interactions are through physical processes such as combustion and phase changes. In industrial applications, its role is mainly as a hydrocarbon fuel additive, where it contributes to the energy content and combustion characteristics of the fuel .

Comparison with Similar Compounds

  • 2,2-Dimethylhexane
  • 2,5-Dimethylhexane
  • 2,4-Dimethylpentane
  • 2,3-Dimethylpentane
  • 2,3-Dimethylheptane

Comparison: 2,4-Dimethylhexane is unique among its isomers due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For instance, its boiling point and density differ from those of its isomers, making it suitable for specific applications where these properties are critical .

Properties

IUPAC Name

2,4-dimethylhexane
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InChI

InChI=1S/C8H18/c1-5-8(4)6-7(2)3/h7-8H,5-6H2,1-4H3
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InChI Key

HDGQICNBXPAKLR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)CC(C)C
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID60873237
Record name 2,4-Dimethylhexane
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Molecular Weight

114.23 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,4-Dimethylhexane
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Vapor Pressure

30.4 [mmHg]
Record name 2,4-Dimethylhexane
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CAS No.

589-43-5, 90622-56-3
Record name (±)-2,4-Dimethylhexane
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Record name 2,4-Dimethylhexane
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Record name 2,4-DIMETHYLHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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